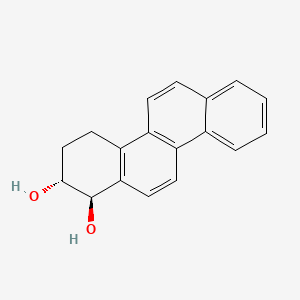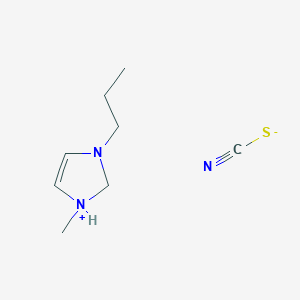
1-methyl-3-propyl-1H-Imidazolium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propyl-1H-imidazolium thiocyanate is an ionic liquid composed of an organic cation and an inorganic anion. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities. These characteristics make them suitable for various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propyl-1H-imidazolium thiocyanate can be synthesized through the reaction of 1-methylimidazole with propyl iodide, followed by anion exchange with thiocyanate . The reaction typically occurs under mild conditions, with the imidazolium salt being formed in high yield.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propyl-1H-imidazolium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate anion can participate in nucleophilic substitution reactions.
Complexation Reactions: The imidazolium cation can form complexes with metal ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or other anions.
Complexation Reactions: Often involve metal salts and occur under mild conditions.
Major Products Formed:
Substitution Reactions: Result in the formation of new ionic liquids with different anions.
Complexation Reactions: Lead to the formation of metal-imidazolium complexes.
Scientific Research Applications
1-Methyl-3-propyl-1H-imidazolium thiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-propyl-1H-imidazolium thiocyanate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets, facilitating reactions through ionic interactions and hydrogen bonding . The thiocyanate anion can also participate in nucleophilic attacks, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium thiocyanate
- 1-Ethyl-3-methylimidazolium thiocyanate
- 1-Methyl-3-propylimidazolium chloride
Comparison: 1-Methyl-3-propyl-1H-imidazolium thiocyanate is unique due to its specific combination of cation and anion, which imparts distinct solvation and reactivity properties. Compared to similar compounds, it offers a balance of thermal stability and ionic conductivity, making it suitable for a broader range of applications .
Properties
Molecular Formula |
C8H15N3S |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;thiocyanate |
InChI |
InChI=1S/C7H14N2.CHNS/c1-3-4-9-6-5-8(2)7-9;2-1-3/h5-6H,3-4,7H2,1-2H3;3H |
InChI Key |
SGBQLOYPZOLCNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C[NH+](C=C1)C.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
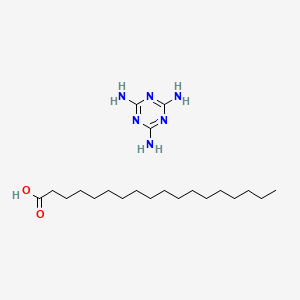
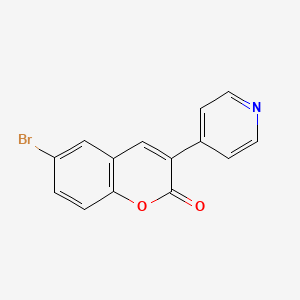
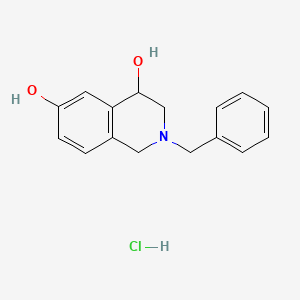
![[2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B13777371.png)
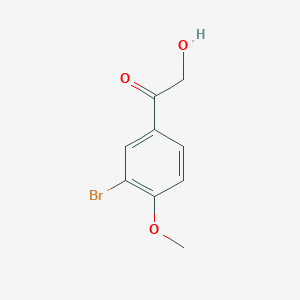
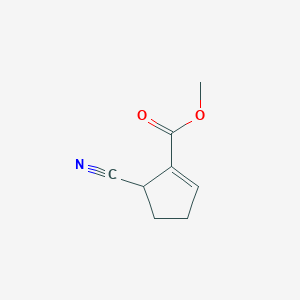

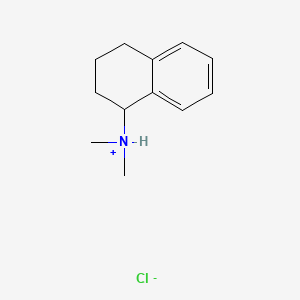
![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
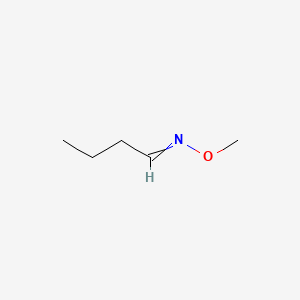
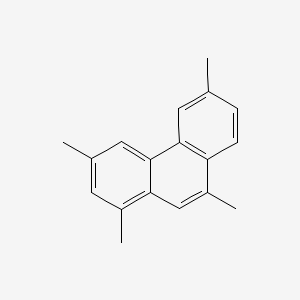
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
